molecular formula C13H18O2 B1422843 Ethyl 2-methyl-3-(4-methylphenyl)propanoate CAS No. 859191-98-3

Ethyl 2-methyl-3-(4-methylphenyl)propanoate

Cat. No. B1422843
M. Wt: 206.28 g/mol
InChI Key: UPJAGKHUQZSQSK-UHFFFAOYSA-N
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Description

“Ethyl 2-methyl-3-(4-methylphenyl)propanoate” is an organic chemical compound . It belongs to the class of esters. Esters are often responsible for the characteristic fragrances of fruits and flowers .


Chemical Reactions Analysis

Esters, including “Ethyl 2-methyl-3-(4-methylphenyl)propanoate”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions similar to the aldol reaction called a Claisen Condensation .

Scientific Research Applications

  • Electroreductive Radical Cyclization : Research by Esteves et al. (2005) explores the reductive intramolecular cyclization of ethyl 2-bromo-3-(propargyloxy)propanoate and similar compounds. This process is catalyzed by nickel and occurs at carbon cathodes in dimethylformamide. The study provides insights into the mechanisms of forming specific cyclic compounds, which could be relevant in organic synthesis and pharmaceutical manufacturing (Esteves et al., 2005).

  • Anti-inflammatory Activity : A 2021 study by Ren et al. identified new phenolic compounds, including variants of ethyl propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

  • Crystal Packing Studies : Zhang, Wu, and Zhang (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which are structurally related to ethyl 2-methyl-3-(4-methylphenyl)propanoate. Their research revealed the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal structure, which is significant in understanding the solid-state properties of organic compounds (Zhang, Wu, & Zhang, 2011).

  • Enantioseparation in Chromatography : A study by Jin et al. (2020) on enantioseparation of isomeric 2-(methylphenyl)propanoic acids, including 2-(4-methylphenyl)propanoic acid, highlights the use of countercurrent chromatography in separating enantiomers. This research is relevant for the pharmaceutical industry, where the separation of enantiomers is crucial for drug development (Jin et al., 2020).

  • Catalysis in Chemical Synthesis : Research on the synthesis of methyl propanoate by Baeyer-Villiger monooxygenases, as investigated by van Beek et al. (2014), demonstrates the potential of using enzymes as catalysts in producing important chemical compounds. This approach could offer more sustainable and efficient methods for industrial chemical synthesis (van Beek et al., 2014).

  • Combustion Chemistry of Esters : A comparative study by Farooq et al. (2014) on the high-temperature pyrolysis of methyl and ethyl propanoate provides insights into the combustion chemistry of esters. This research is significant for understanding the behavior of biofuels under high-temperature conditions (Farooq et al., 2014).

Safety And Hazards

Safety data sheets for similar compounds suggest that personal protective equipment should be worn, adequate ventilation should be ensured, and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

ethyl 2-methyl-3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJAGKHUQZSQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-3-(4-methylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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